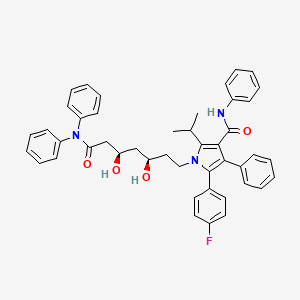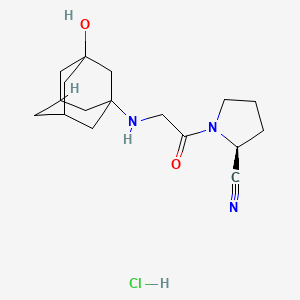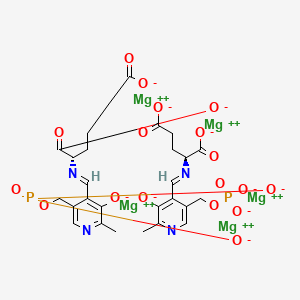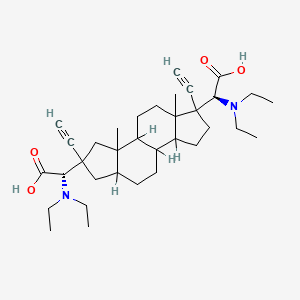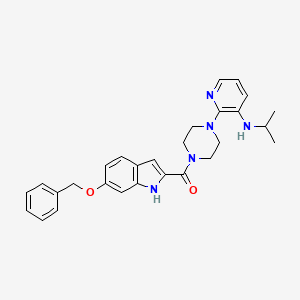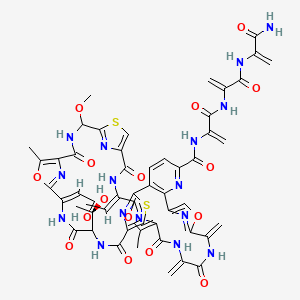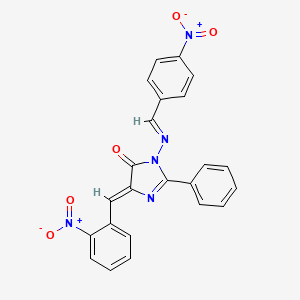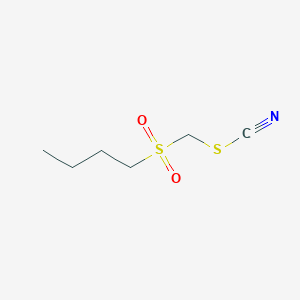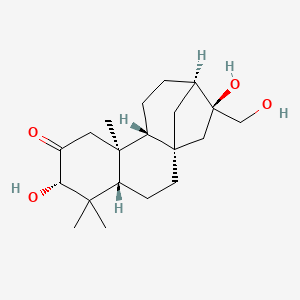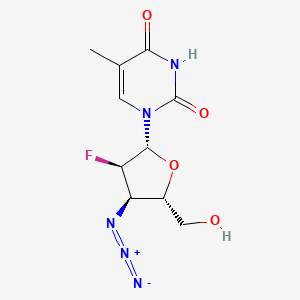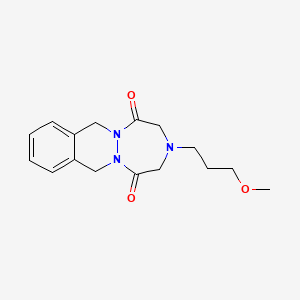
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- is a complex organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a benzodioxane ring, a carboxylic acid group, and various substituents including a chlorine atom, a phenyl group, and a vinyl group. The (E)- configuration indicates the specific geometric arrangement of the vinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxane Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxane ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide and a suitable base.
Substitution Reactions: The chlorine atom and phenyl group are introduced through electrophilic aromatic substitution reactions.
Vinylation: The vinyl group is introduced via Heck or Suzuki coupling reactions, which involve palladium-catalyzed cross-coupling of vinyl halides with aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) are used for hydrolysis.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzodioxane derivatives.
Hydrolysis: Formation of 1,3-Benzodioxan-2-carboxylic acid derivatives.
Scientific Research Applications
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-2-carboxylic acid: Similar structure but with different substituents.
6-Chloro-4-phenyl-4-vinyl-1,3-benzodioxane: Lacks the carboxylic acid group.
4-Phenyl-4-vinyl-1,3-benzodioxane: Lacks both the chlorine atom and the carboxylic acid group.
Uniqueness
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- is unique due to its specific combination of functional groups and geometric configuration, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
86617-05-2 |
|---|---|
Molecular Formula |
C18H15ClO4 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
methyl (2S,4S)-6-chloro-4-ethenyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C18H15ClO4/c1-3-18(12-7-5-4-6-8-12)14-11-13(19)9-10-15(14)22-17(23-18)16(20)21-2/h3-11,17H,1H2,2H3/t17-,18-/m0/s1 |
InChI Key |
JLOPOKSABGIKSW-ROUUACIJSA-N |
Isomeric SMILES |
COC(=O)[C@H]1OC2=C(C=C(C=C2)Cl)[C@](O1)(C=C)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1OC2=C(C=C(C=C2)Cl)C(O1)(C=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


